Home > Products > Screening Compounds P9080 > Methyllycaconitine
Methyllycaconitine - 21019-30-7

Methyllycaconitine

Catalog Number: EVT-365845
CAS Number: 21019-30-7
Molecular Formula: C37H50N2O10
Molecular Weight: 682.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyllycaconitine, a naturally occurring norditerpenoid alkaloid, is primarily isolated from plants of the Delphinium genus, commonly known as larkspurs. [, ] This plant genus is recognized for its toxic effects on insects and mammals, often leading to cattle poisoning in regions of North America. [] Methyllycaconitine is classified as a potent neurotoxin primarily due to its antagonistic action on nicotinic acetylcholine receptors (nAChRs). [, , , ] Its high specificity for certain nAChR subtypes, particularly those containing the α7 subunit, makes it a valuable tool in scientific research. [, , , ] This compound is utilized to investigate the role of specific nAChR subtypes in various physiological processes, as well as explore their potential as therapeutic targets for a range of neurological and inflammatory disorders. [, , , , , , , , , , ]

Future Directions
  • Developing more potent and selective analogues: Exploring structural modifications to enhance its selectivity for specific nAChR subtypes while minimizing potential off-target effects. []
  • Investigating its potential as a lead compound for drug development: Further exploring its therapeutic potential for neurological and inflammatory diseases, focusing on optimizing its pharmacokinetic and pharmacodynamic properties. [, , , , , , , , , ]
  • Characterizing its metabolism and excretion in different species: Understanding its metabolic fate and elimination pathways to assess potential toxicity and determine safe exposure levels for livestock and wildlife. []
  • Developing sensitive and specific analytical methods for its detection: Creating robust methods for quantifying methyllycaconitine in biological samples for research and diagnostic purposes. []

Acetylcholine

Compound Description: Acetylcholine (ACh) is a neurotransmitter found at neuromuscular junctions, autonomic ganglia, and various central nervous system sites. It plays a crucial role in muscle activation, autonomic functions, and cognitive processes. [, ]

Relevance: Acetylcholine serves as an agonist at nicotinic acetylcholine receptors (nAChRs), including the α7 subtype. Methyllycaconitine, a potent α7 nAChR antagonist, competitively inhibits acetylcholine's action at these receptors. Studies have explored their opposing effects on neuronal activity, neurotransmission, and various physiological processes. [, ]

α-Bungarotoxin

Compound Description: α-Bungarotoxin is a potent neurotoxin derived from the venom of the banded krait (Bungarus multicinctus). It exhibits high affinity and irreversible binding to muscle-type nAChRs, leading to paralysis. [, , ]

Relevance: Similar to methyllycaconitine, α-bungarotoxin exhibits antagonistic effects at α7 nAChRs, although with distinct binding kinetics. Both toxins are valuable tools for investigating the distribution and function of α7 nAChRs. Studies utilizing both toxins helped delineate the role of α7 nAChRs in various physiological processes, including neurotransmission and cognitive function. [, , ]

Nicotine

Compound Description: Nicotine, a primary psychoactive alkaloid found in tobacco, acts as an agonist at nAChRs, particularly those containing α4β2 and α7 subunits. It exerts diverse physiological effects, including addiction, cognitive enhancement, and modulation of inflammation. [, , ]

Relevance: While methyllycaconitine antagonizes α7 nAChRs, nicotine acts as an agonist at these receptors. This contrasting action allows researchers to investigate the specific role of α7 nAChRs in various physiological processes. For example, studies have examined their opposing effects on neurotransmission, drug-seeking behavior, and cognitive function. [, , ]

Mecamylamine

Compound Description: Mecamylamine is a non-selective nAChR antagonist that blocks the action of acetylcholine at both neuronal and muscle-type receptors. It has been explored for treating hypertension and other conditions related to the autonomic nervous system. [, ]

Relevance: Unlike methyllycaconitine, which primarily targets α7 nAChRs, mecamylamine acts as a non-selective antagonist. This difference is crucial for dissecting the specific roles of different nAChR subtypes in various physiological processes. For example, mecamylamine is often used alongside methyllycaconitine to differentiate the contributions of α7 and non-α7 nAChRs in mediating specific effects. [, ]

Dihydro-β-erythroidine

Compound Description: Dihydro-β-erythroidine is a competitive antagonist that preferentially targets nAChRs containing the β2 subunit, particularly the α4β2 subtype. It has been used to investigate the role of α4β2 nAChRs in addiction, cognition, and other physiological processes. [, ]

Relevance: While methyllycaconitine primarily targets α7 nAChRs, dihydro-β-erythroidine shows selectivity for α4β2 nAChRs. Comparing their effects allows researchers to dissect the specific contribution of each receptor subtype. For example, studies investigating the roles of α7 and α4β2 nAChRs in nicotine addiction have utilized both antagonists to distinguish their individual contributions. [, ]

PNU-282987

Compound Description: PNU-282987 is a selective agonist for α7 nAChRs, exhibiting neuroprotective and cognitive-enhancing properties in various animal models. It has been explored as a potential therapeutic agent for Alzheimer's disease and other neurological disorders. [, , ]

Relevance: PNU-282987 and methyllycaconitine display opposing actions at α7 nAChRs. While methyllycaconitine blocks these receptors, PNU-282987 activates them. This contrasting action is valuable for investigating the role of α7 nAChRs in various physiological processes. For example, studies have explored their opposing effects on neuroinflammation, cognitive function, and neuronal survival. [, , ]

Amyloid Peptide Aβ(1-42)

Compound Description: Amyloid peptide Aβ(1-42) is a key component of amyloid plaques, a hallmark of Alzheimer's disease. It contributes to neuronal dysfunction and death, potentially through interactions with various cellular targets, including α7 nAChRs. []

Relevance: Amyloid peptide Aβ(1-42) has been shown to bind to and potentially disrupt the function of α7 nAChRs. This interaction is thought to contribute to the cognitive decline observed in Alzheimer's disease. Studies have investigated the ability of methyllycaconitine to modulate the effects of Aβ(1-42) on α7 nAChR function and downstream signaling pathways. []

PHA-543613

Compound Description: PHA-543613 is a selective agonist of α7 nAChRs, demonstrating neuroprotective effects in various experimental models. It has been investigated as a potential therapeutic for neurodegenerative and neuroinflammatory disorders. [, ]

Relevance: PHA-543613 and methyllycaconitine exhibit opposing actions at α7 nAChRs. Comparing their effects aids in understanding the role of α7 nAChRs in physiological and pathological processes. For example, studies have investigated the ability of PHA-543613 to counteract the detrimental effects of α7 nAChR blockade by methyllycaconitine in models of inflammation and neurodegeneration. [, ]

Choline

Compound Description: Choline is an essential nutrient that serves as a precursor for acetylcholine synthesis. It also acts as an agonist at α7 nAChRs, albeit with lower potency than acetylcholine. []

Relevance: Both choline and methyllycaconitine interact with α7 nAChRs, although with different mechanisms. Choline activates these receptors, while methyllycaconitine blocks them. Comparing their effects allows researchers to understand the role of α7 nAChRs in various physiological processes, including neurotransmission and cognitive function. []

Donepezil

Compound Description: Donepezil is a reversible acetylcholinesterase inhibitor, clinically used to treat Alzheimer's disease. It increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. []

Relevance: Donepezil's action of increasing acetylcholine levels could potentially be modulated by methyllycaconitine. Blocking α7 nAChRs with methyllycaconitine might influence the effects of donepezil on cholinergic neurotransmission and downstream signaling pathways. Although not directly investigated in the provided papers, this interaction warrants further exploration. []

Synthesis Analysis

Methods and Technical Details

The synthesis of methyllycaconitine typically involves semi-synthetic pathways rather than total synthesis, as no complete synthetic route has been established to date. The most common method begins with lycoctonine, a parent alkaloid obtained through the hydrolysis of methyllycaconitine. Various synthetic approaches have been explored, including:

  1. Neat Fusion: The initial step involves the neat fusion of anthranilic acid and citraconic anhydride at 140 °C under nitrogen for 24 hours to create the necessary side-chain .
  2. Esterification: The core structure is synthesized through esterification reactions using reagents like N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in anhydrous conditions .
  3. Reduction Reactions: Reduction of intermediates is often performed using lithium aluminum hydride in anhydrous solvents under inert conditions, allowing for the formation of desired stereoisomers .

These methods highlight the intricate steps involved in synthesizing methyllycaconitine analogs, which are essential for studying structure-activity relationships.

Molecular Structure Analysis

Structure and Data

Methyllycaconitine possesses a complex molecular structure characterized by a bicyclic framework with a methoxy group and a succinimide moiety. The molecular formula is C18H23N3O2C_{18}H_{23}N_3O_2, with a molecular weight of approximately 313.39 g/mol. The stereochemistry at C-1 has been confirmed through X-ray crystallography, demonstrating the configuration's importance in biological activity .

The structural representation can be summarized as follows:

  • Core Structure: Bicyclic with a piperidine ring.
  • Functional Groups: Methoxy group at C-1 and a succinimide group contributing to its receptor binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

Methyllycaconitine undergoes various chemical reactions that are critical for its biological activity:

  1. Binding Affinity Studies: Methyllycaconitine competes effectively with radiolabeled ligands such as 125I^{125}I-α-bungarotoxin for binding to nicotinic acetylcholine receptors, demonstrating high affinity (K_i values in nanomolar range) for alpha-7 subtypes .
  2. Hydrolysis Reactions: Hydrolysis of methyllycaconitine leads to lycoctonine, significantly reducing toxicity and altering receptor affinity .

These reactions underscore the compound's pharmacological relevance and provide insights into its potential therapeutic applications.

Mechanism of Action

Process and Data

Methyllycaconitine acts primarily as an antagonist at alpha-7 nicotinic acetylcholine receptors. Its mechanism involves:

  • Competitive Inhibition: By binding to these receptors, methyllycaconitine prevents acetylcholine from eliciting its effects, thereby modulating synaptic transmission.
  • Receptor Modulation: The compound's structural features allow it to fit into the receptor binding site effectively, blocking receptor activation without triggering downstream signaling pathways .

This antagonistic action has implications for conditions characterized by excessive cholinergic activity, such as certain types of pain syndromes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methyllycaconitine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and chloroform but poorly soluble in water.
  • Melting Point: Reported melting points vary based on purity but generally fall within the range of 150–160 °C.
  • Spectroscopic Data: Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy provide detailed information on molecular structure, confirming functional groups and stereochemistry .

These properties are crucial for understanding how methyllycaconitine interacts with biological systems.

Applications

Scientific Uses

Methyllycaconitine has significant potential applications in various scientific fields:

  1. Pharmacology: Its role as an antagonist of nicotinic receptors makes it valuable in studying neurological disorders where these receptors are implicated.
  2. Pain Management Research: Due to its antinociceptive properties, methyllycaconitine is being explored as a candidate for developing new analgesics.
  3. Neuroscience Studies: Understanding its mechanism can shed light on cholinergic signaling pathways and their implications in cognitive functions and neurodegenerative diseases .
Chemical Structure and Biosynthesis of Methyllycaconitine

Molecular Architecture and Stereochemical Configuration

Methyllycaconitine (MLA) possesses a complex hexacyclic norditerpenoid alkaloid structure with the molecular formula C~37~H~50~N~2~O~10~ and a molar mass of 682.811 g·mol⁻¹. Its architecture features seven chiral centers and four distinct structural domains: a rigid aconitane skeleton, a piperidine ring (designated as Ring E), a neopentyl ester bridge, and a rare N-(2-carboxyphenyl)-methylsuccinamido moiety [1] [6]. The molecule's biological activity is critically dependent on its stereochemical configuration, particularly at carbon C-1 where the methoxy group exhibits α-configuration—a detail corrected through X-ray crystallographic studies in the 1980s. Earlier structural depictions prior to 1981 erroneously depicted this group in the β-configuration [1]. The molecule's conformation is further stabilized by intramolecular hydrogen bonding, contributing to its structural rigidity.

Table 1: Key Functional Groups and Stereochemical Features of Methyllycaconitine

Structural ElementChemical FeatureBiological Significance
C-1 methoxy groupα-configuration (corrected from β)Essential for receptor binding affinity
C-14/C-18 oxygen substituentsTertiary alcohols and methoxy groupsContributes to neuromuscular blocking activity
N-(2-carboxyphenyl)methylsuccinamidoRare ester moietyPrimary pharmacophore for nAChR antagonism
Piperidine nitrogen (Ring E)Tertiary amineEnables salt formation and influences receptor selectivity

Nuclear magnetic resonance (NMR) analyses reveal characteristic signals, including a methyl triplet at δ 1.10 ppm (N-CH~2~CH~3~), multiple methoxy singlets between δ 3.30-3.50 ppm, and aromatic protons indicative of the anthranilate system [5]. Optical rotation measurements show [α]~D~ = +49° (ethanol), confirming its chiral complexity [1]. The citrate salt form (C~37~H~50~N~2~O~10~·C~6~H~8~O~7~; MW 874.93) is commercially prevalent due to enhanced stability and aqueous solubility compared to the amorphous free base, which melts at 128°C [1] [9] [10].

Nor-Diterpenoid Alkaloid Classification and Structural Uniqueness

Methyllycaconitine belongs to the nor-diterpenoid alkaloid class, characterized by a C~19~ carbon skeleton—a defining feature resulting from the loss of one carbon atom during biosynthesis from the parent diterpenoid framework [1] [2]. This structural deviation distinguishes it from true diterpenoids and underpins its classification as a norditerpenoid. MLA’s uniqueness arises from three structural characteristics:

  • The neopentyl ester bridge: This moiety links the aconitane core to the bioactive anthranilate ester, serving as a critical determinant of nicotinic receptor affinity. Removal or modification of this ester reduces α7 nAChR binding affinity by >1000-fold [5] [8].
  • The methylsuccinimidoanthranilate ester: This rare natural product feature contains a chiral center (S-configuration at the methylsuccinimide ring) that induces steric hindrance, evidenced by signal doubling in ¹³C NMR spectra at 25°C due to restricted rotation [5].
  • Quaternary ammonium functionality: The piperidine nitrogen (Ring E) forms a tertiary amine under physiological conditions (pK~a~ ≈ 8.0), enabling cation-π interactions within receptor binding pockets [1] [6].

Table 2: Comparative Structural Features of Norditerpenoid Alkaloids

AlkaloidCarbon SkeletonEster MoietySpecial Features
MethyllycaconitineC~19~ (nor-diterpenoid)MethylsuccinimidoanthranilateHigh α7 nAChR selectivity (Ki = 1.4 nM)
LycoctonineC~19~None (parent amino-alcohol)Semisynthetic precursor to MLA
AconitineC~20~ (diterpenoid)BenzoateVoltage-gated Na⁺ channel modulator
DelphinineC~19~AcetateReduced nAChR affinity

The anthranilate ester moiety confers exceptional binding specificity for neuronal nicotinic receptors, particularly the α7 subtype, with crystallographic studies of MLA bound to Aplysia californica acetylcholine-binding protein (AChBP) confirming deep penetration into the orthosteric binding site between subunits [6] [10].

Biosynthetic Pathways in Delphinium Species

Methyllycaconitine biosynthesis occurs primarily in seeds and roots of Delphinium species (e.g., D. brownii, D. elatum, D. ajacis), proceeding via a multi-step enzymatic pathway:

  • Diterpenoid precursor formation: Geranylgeranyl diphosphate undergoes cyclization via class II diterpene cyclases to form ent-copalyl diphosphate, which is subsequently remodeled by class I cyclases into ent-kaurene—the universal diterpenoid precursor [1].
  • Norditerpenoid formation: Oxidative removal of C-20 methyl group via cytochrome P450 enzymes yields the nor-diterpenoid skeleton, lycoctonine, characterized by its pentacyclic aconitane core and tertiary amine functionality [1] [4].
  • Esterification: Regioselective O-acylation at C-18 position involves two enzymatic steps:
  • Initial acylation with anthranilic acid activated as its CoA thioester
  • Subsequent condensation with (S)-2-methylsuccinic acid, likely via a thioester-mediated activation [1] [9].
  • Late-stage modifications: Site-specific O-methylation at C-1, C-6, C-14, and C-16 positions by S-adenosyl methionine (SAM)-dependent methyltransferases completes MLA biosynthesis [1].

Table 3: Key Enzymatic Steps in Methyllycaconitine Biosynthesis

Biosynthetic StageEnzyme ClassChemical TransformationSubstrate Specificity
Diterpene skeleton formationDiterpene synthasesGGPP → ent-kaureneConserved across plants
Norditerpenoid formationCytochrome P450 oxidasesOxidative demethylation (C-20 removal)Delphinium-specific isoforms
Lycoctonine hydroxylation2-oxoglutarate-dependent dioxygenasesC-8/C-13 hydroxylationSubstrate: lycoctonine
EsterificationBAHD acyltransferasesAnthranoyl transfer to C-18Anthranoyl-CoA as donor
O-MethylationO-MethyltransferasesSAM-dependent methylation at four positionsRegioselective for methoxy groups

This pathway exhibits species-dependent variations in Delphinium, with D. ajacis (Consolida ambigua) accumulating particularly high seed concentrations, facilitating commercial extraction [1] [9].

Historical Advances in Structural Elucidation

The structural characterization of methyllycaconitine represents a century-long scientific endeavor marked by incremental advances:

  • 1943: John Goodson at Wellcome Chemical Research Laboratories isolated MLA in pure form from Delphinium elatum seeds, assigning the name "methyl-lycaconitine" and reporting preliminary physicochemical properties including solubility in chloroform, melting point of the hydriodide salt (201°C), and optical rotation [1].
  • 1959: Kuzovkov and Platonova published the first nearly complete structure using classical degradation chemistry and early X-ray crystallography of derivatives, establishing the aconitane core and piperidine ring connectivity [1].
  • 1960s-1970s: Maria Przybylska conducted pivotal X-ray crystallographic studies on MLA derivatives, confirming the hexacyclic framework but erroneously assigning the C-1 methoxy group as β-configured [1].
  • 1981: Pelletier and collaborators corrected the C-1 stereochemistry to α-configuration through advanced NMR analyses and chemical correlation studies, establishing the modern structural representation [1] [5].
  • 2005: Hansen et al. resolved the crystal structure of MLA bound to Aplysia californica AChBP (PDB: 2BYR), revealing ligand-receptor interactions at 2.7 Å resolution and confirming the critical role of the methylsuccinimido group in basal binding pocket engagement [6].

Table 4: Timeline of Key Discoveries in Methyllycaconitine Structural Elucidation

YearResearcher(s)ContributionAnalytical Method
1943GoodsonFirst isolation of pure MLA; namingFractional crystallization
1959Kuzovkov & PlatonovaInitial structural proposalDegradation chemistry, X-ray
1960sPrzybylskaDerivative crystal structuresX-ray crystallography
1981Pelletier et al.Correction of C-1 stereochemistryNMR, chemical correlation
2005Hansen et al.MLA-AChBP co-crystal structureX-ray crystallography (2.7 Å)

These advances fundamentally enabled rational drug design targeting nicotinic receptors and clarified structure-toxicity relationships underlying livestock poisoning by larkspurs [1] [6].

Synthetic and Semi-Synthetic Analogues Development

Efforts to develop simplified methyllycaconitine analogues have focused on retaining pharmacophoric elements while improving synthetic accessibility:1. Semi-synthetic approaches:- Hydrolysis of natural MLA yields lycoctonine, which undergoes regioselective re-esterification with activated anthranilate derivatives.- Blagbrough’s semi-synthesis (1994) coupled lycoctonine with (S)-2-methylsuccinic anhydride and anthranilic acid derivatives using carbonyldiimidazole activation, achieving 55% yield of MLA [1] [5].- Chiral auxiliary-mediated synthesis of the (S)-methylsuccinimidoanthranilate moiety employs asymmetric hydrogenation of itaconic acid derivatives using Rh(I)-(S)-BPPM catalyst ([α]~D~ = -12.0°) [5].

  • Total synthesis and ring-deleted analogues:
  • Despite numerous attempts, no successful total synthesis of MLA has been reported due to stereochemical complexity.
  • Strategic ring deletions have produced simplified scaffolds:
  • A/E-ring analogues: Retain the piperidine and anthranilate ester but lack aconitane rings B-D-F. Demonstrated reduced α7 nAChR affinity (IC~50~ > 100 μM vs MLA’s 2 nM) [3] [8].
  • E-ring-focused compounds: Feature 3,5-disubstituted piperidines with modified N-alkyl chains and ester groups. Suzuki-Miyaura cross-coupling enabled C-5 aryl diversification [3].
  • Recent AE-bicyclic analogues (e.g., compound 16 with 3-phenylpropyl N-side-chain) showed partial antagonist activity (53.2% inhibition at 10 μM vs MLA’s 96.6%), confirming minimal pharmacophore requirements [5] [8].

Table 5: Pharmacological Profile of Representative Methyllycaconitine Analogues

Analogue StructureN-SubstituentEster Groupα7 nAChR InhibitionKey Finding
MLA (natural)EthylMethylsuccinimidoanthranilateIC~50~ = 2 nMGold standard antagonist
AE-bicyclic 14MethylMethylsuccinimidoanthranilate78.3 ± 2.1%*Minimal activity with small N-substituent
AE-bicyclic 163-PhenylpropylMethylsuccinimidoanthranilate53.2 ± 1.9%*Optimal N-chain length for synthetic series
LycoctonineEthylNone (alcohol)>1000-fold lossConfirms essential ester pharmacophore
E-ring simplified2-PhenylethylPhenylacetateNo inhibitionDemonstrates anthranilate specificity

*% inhibition at 10 μM against 1 nM acetylcholine-induced response [5] [8]

Current synthetic challenges include recapitulating MLA’s conformational rigidity in simplified scaffolds and optimizing binding interactions with the α7 nAChR complementary subunit interface. The development of AE succinimide analogues that induce non-conducting receptor states suggests potential for novel mechanisms beyond competitive antagonism [3] [8]. These efforts continue to leverage MLA’s unique architecture as a template for nicotinic receptor probe development, despite not yet matching its exceptional potency and selectivity.

Properties

CAS Number

21019-30-7

Product Name

Methyllycaconitine

IUPAC Name

[(1S,2S,3R,4S,5R,6S,8R,9S,10S,13S,16R,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate

Molecular Formula

C37H50N2O10

Molecular Weight

682.8 g/mol

InChI

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22-,24-,25+,27+,28-,29+,30-,33-,34-,35+,36-,37+/m0/s1

InChI Key

XLTANAWLDBYGFU-XTRFLXOSSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C

Synonyms

14,16-tetramethoxy-,(1-alpha,4(s),6-beta,14-alpha,16-beta)-oxy)methyl)-6;aconitane-7,8-diol,20-ethyl-4-(((2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl);delartine;delsemidine;methyl-lycaconitin;METHYLLYCACONITINE CITRATE MLA:SYNTHETIC;METHYLLYCACONITI

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C

Isomeric SMILES

CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.